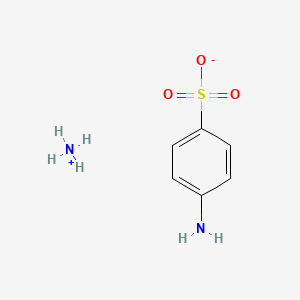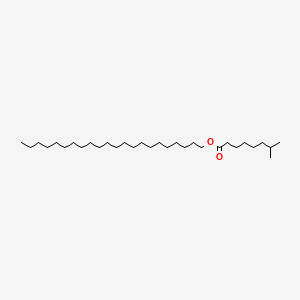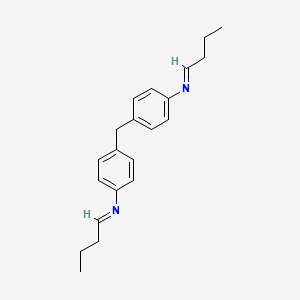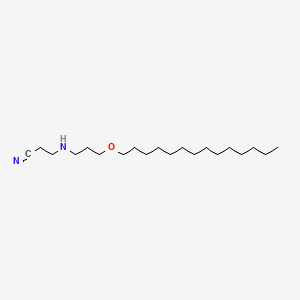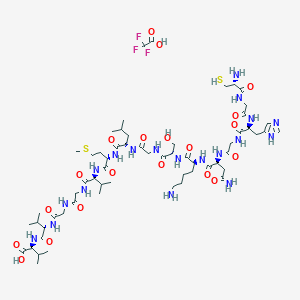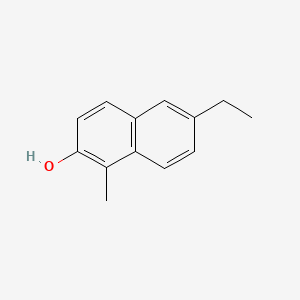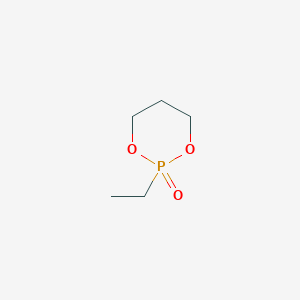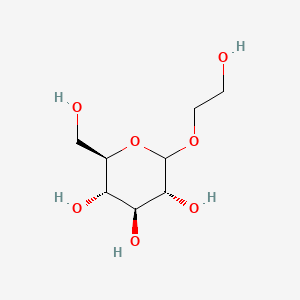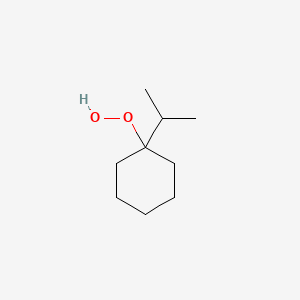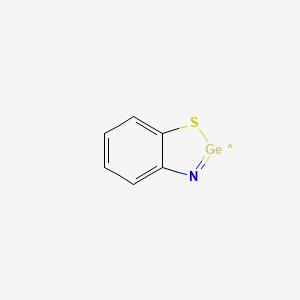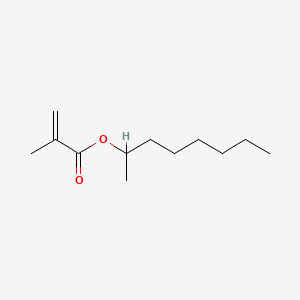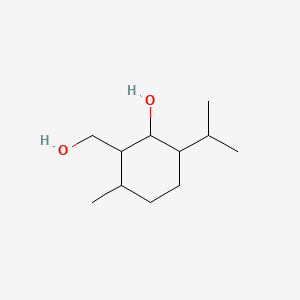
2-(Hydroxymethyl)menthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)menthol is an organic compound with the molecular formula C11H22O2. It is a derivative of menthol, a naturally occurring compound found in peppermint and other mint oils. This compound is known for its distinctive minty aroma and is used in various applications, including pharmaceuticals, cosmetics, and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)menthol typically involves the hydroxymethylation of menthol. One common method is the reaction of menthol with formaldehyde in the presence of a base, such as sodium hydroxide, to yield this compound . The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxymethylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)menthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to menthol or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or acetic anhydride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Formyl)menthol or 2-(Carboxy)menthol.
Reduction: Regeneration of menthol or formation of other reduced derivatives.
Substitution: Formation of 2-(Chloromethyl)menthol or 2-(Acetoxymethyl)menthol.
Scientific Research Applications
2-(Hydroxymethyl)menthol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its use in topical formulations for pain relief and as a cooling agent.
Industry: Utilized in the production of flavoring agents, fragrances, and cosmetic products.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)menthol involves its interaction with various molecular targets and pathways:
TRPM8 Receptors: It activates cold-sensitive TRPM8 receptors in the skin, leading to a cooling sensation.
Calcium Channels: Inhibits calcium currents in neuronal membranes, contributing to its analgesic properties.
Kappa-Opioid Receptors: May act as an agonist at kappa-opioid receptors, providing additional pain relief.
Comparison with Similar Compounds
Similar Compounds
Menthol: The parent compound, known for its cooling and analgesic properties.
2-(Formyl)menthol:
2-(Carboxy)menthol: Another oxidized form with different chemical properties.
Uniqueness
2-(Hydroxymethyl)menthol is unique due to its additional hydroxymethyl group, which imparts different chemical reactivity and potential biological activities compared to menthol and its other derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
51210-01-6 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-(hydroxymethyl)-3-methyl-6-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O2/c1-7(2)9-5-4-8(3)10(6-12)11(9)13/h7-13H,4-6H2,1-3H3 |
InChI Key |
UCRUTNJGISGZMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1CO)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


